molecular formula C9H5BrN2O2 B1267105 6-Bromo-5-nitroquinoline CAS No. 98203-04-4

6-Bromo-5-nitroquinoline

Cat. No. B1267105
CAS RN: 98203-04-4
M. Wt: 253.05 g/mol
InChI Key: ISBMTVQQECNRQY-UHFFFAOYSA-N
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Description

6-Bromo-5-nitroquinoline is a compound with the molecular formula C9H5BrN2O2 and a molecular weight of 253.05 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of 6-Bromo-5-nitroquinoline involves the dissolution of the compound in acetic acid (CH3COOH). Iron powder is then added and the reaction is heated to approximately 75°C for 150 minutes .


Molecular Structure Analysis

The InChI code for 6-Bromo-5-nitroquinoline is 1S/C9H5BrN2O2/c10-7-3-4-8-6 (2-1-5-11-8)9 (7)12 (13)14/h1-5H . The structure of 6-bromo-5-nitroquinoline-1-oxide, C9H5BrN2O3, was determined by X-ray analysis .


Chemical Reactions Analysis

The chemical properties of 6-Bromo-5-nitroquinoline were investigated theoretically . The nitration of bromoquinolines has been developed as a new synthetic approach to convert brominated nitroquinoline derivatives into useful cyclic amines via nucleophilic-substitution (SNAr) reaction .


Physical And Chemical Properties Analysis

6-Bromo-5-nitroquinoline has a density of 1.7±0.1 g/cm3, a boiling point of 340.6±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 56.4±0.3 cm3, a polar surface area of 59 Å2, and a molar volume of 144.8±3.0 cm3 .

Scientific Research Applications

Anticancer Activity

6-Bromo-5-nitroquinoline: has been synthesized and evaluated for its potential anticancer activity. Studies have shown that derivatives of quinoline, including those with bromo and nitro groups, exhibit activity against various cancer cell lines such as lung (A549), cervical (HeLa), colon (HT29), liver (Hep3B), and breast (MCF7) cancer cell lines . The compound’s efficacy is typically assessed using MTT cell proliferation assays, comparing its performance against standard drugs like 5‐fluorouracil and cisplatin.

Antioxidant Properties

Quinoline derivatives are known for their antioxidant properties. The presence of the nitro group in 6-Bromo-5-nitroquinoline may contribute to its ability to act as a free radical scavenger, thereby protecting cells from oxidative stress. This property is crucial in the prevention of diseases caused by oxidative damage, including neurodegenerative disorders .

Anti-Inflammatory Uses

The anti-inflammatory potential of quinoline compounds is well-documented. 6-Bromo-5-nitroquinoline could be utilized in the development of new anti-inflammatory agents. Its mechanism of action may involve the inhibition of inflammatory cytokines or the modulation of key inflammatory pathways in the body .

Antimicrobial and Antituberculosis Effects

Quinoline derivatives have shown significant antimicrobial and antituberculosis activities. 6-Bromo-5-nitroquinoline could serve as a lead compound in the synthesis of new drugs aimed at combating bacterial infections, particularly those caused by drug-resistant strains. Its nitro group can be crucial for the antimycobacterial activity, which is essential in the fight against tuberculosis .

Antimalarial Applications

The structural motif of quinoline is a core component of several antimalarial drugs. 6-Bromo-5-nitroquinoline may have potential applications in the synthesis of novel antimalarial agents, especially in the context of increasing resistance to current therapies. Research into its efficacy against plasmodium species would be a valuable contribution to this field .

Anti-SARS-CoV-2 Potential

Given the ongoing research into treatments for COVID-19, quinoline derivatives, including 6-Bromo-5-nitroquinoline , are being explored for their anti-SARS-CoV-2 properties. The compound could be part of a library of molecules screened for activity against the virus, contributing to the global effort to find effective treatments .

Safety and Hazards

The safety information for 6-Bromo-5-nitroquinoline includes several hazard statements: H302-H315-H319-H332-H335 . Precautionary measures include P280-P305+P351+P338-P310 .

properties

IUPAC Name

6-bromo-5-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-7-3-4-8-6(2-1-5-11-8)9(7)12(13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBMTVQQECNRQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2[N+](=O)[O-])Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10299726
Record name 6-bromo-5-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-5-nitroquinoline

CAS RN

98203-04-4
Record name 6-bromo-5-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6-bromoquinoline (2.0 g, 9.61 mmol) in concentrated sulfuric acid (10 mL) was cooled to 0° C. Sodium nitrite (27 mg, 0.384 mmol) was added, followed by dropwise addition of concentrated nitric acid (0.8 mL). The reaction mixture was stirred at 0° C. for 45 min. then at room temperature for 1 h, before pouring onto ice, resulting into a yellow precipitate. The mixture was neutralized to pH 7 with ammonium hydroxide. The precipitate was filtered, washed with water and dried in vacuo to yield 2.26 g of 6-bromo-5-nitro-quinoline as a light green solid (93% yield):): 1H NMR (CDCl3) δ 7.62 (dd, 1H), 7.94 (d, 1H), 8.07 (d, 1H), 8.17 (d, 1H), 9.06 (dd, 1H); MS (m/z) 253, 255 [M+H+]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
27 mg
Type
reactant
Reaction Step Two
Quantity
0.8 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular structure and formula of 6-Bromo-5-nitroquinoline?

A1: 6-Bromo-5-nitroquinoline is an organic compound with the molecular formula C₉H₅BrN₂O₂. [, ] Its structure consists of a quinoline ring system, with a bromine atom substituted at the 6th position and a nitro group substituted at the 5th position of the ring.

Q2: What do we know about the anticancer activity of 6-Bromo-5-nitroquinoline?

A2: Research indicates that 6-Bromo-5-nitroquinoline demonstrates promising anticancer activity. [] In vitro studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines, including rat glioblastoma (C6), human cervical cancer cells (HeLa), and human adenocarcinoma (HT29) cells. Interestingly, 6-Bromo-5-nitroquinoline was found to be more potent than the commonly used anticancer drug 5-fluorouracil (5-FU) in certain cell lines, suggesting its potential as a lead compound for further anticancer drug development.

Q3: How was the structure of 6-Bromo-5-nitroquinoline confirmed?

A3: The structure of 6-Bromo-5-nitroquinoline was confirmed using X-ray diffraction analysis. [, ] This technique allowed researchers to determine the precise arrangement of atoms within the molecule, revealing its orthorhombic crystal structure. The crystallographic data obtained from X-ray diffraction provided crucial insights into the molecular geometry, bond lengths, and bond angles of 6-Bromo-5-nitroquinoline.

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